2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound It is characterized by the presence of ethoxy, methylsulfonyl, anilino, phenoxy, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One possible route could be:
Step 1: Synthesis of 4-ethoxyaniline by reacting 4-nitroaniline with ethanol under acidic conditions.
Step 2: Methylation of 4-ethoxyaniline to form N-methyl-4-ethoxyaniline using methyl iodide and a base such as potassium carbonate.
Step 3: Sulfonylation of N-methyl-4-ethoxyaniline with methanesulfonyl chloride in the presence of a base like triethylamine to yield N-methylsulfonyl-4-ethoxyaniline.
Step 4: Formation of 4-phenoxyphenylacetic acid by reacting 4-phenoxyphenol with chloroacetic acid under basic conditions.
Step 5: Coupling of N-methylsulfonyl-4-ethoxyaniline with 4-phenoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxyaniline.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide may have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxyanilino)-N-(4-phenoxyphenyl)acetamide
- 2-(4-methoxyanilino)-N-(4-phenoxyphenyl)acetamide
- 2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both ethoxy and methylsulfonyl groups, which may confer specific chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-3-29-20-15-11-19(12-16-20)25(31(2,27)28)17-23(26)24-18-9-13-22(14-10-18)30-21-7-5-4-6-8-21/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRADHPGLONOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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